molecular formula C7H12Cl2O2 B14415516 Chloromethyl 6-chlorohexanoate CAS No. 80418-57-1

Chloromethyl 6-chlorohexanoate

Cat. No.: B14415516
CAS No.: 80418-57-1
M. Wt: 199.07 g/mol
InChI Key: NFZSDYANLAMKQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromethyl 6-chlorohexanoate is an organic compound with the molecular formula C₇H₁₂Cl₂O₂. It is a member of the ester family, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to a carbon atom. This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloromethyl 6-chlorohexanoate can be synthesized through the esterification of 6-chlorohexanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 6-chlorohexanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chloromethyl 6-chlorohexanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloromethyl 6-chlorohexanoate involves its reactivity as an ester and a chloromethyl compound. The ester group can undergo hydrolysis, while the chloromethyl group can participate in substitution reactions. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • Chloromethyl 6-chloropentanoate
  • Chloromethyl 6-chloroheptanoate
  • Chloromethyl 6-chlorobutanoate

Uniqueness

Chloromethyl 6-chlorohexanoate is unique due to its specific chain length and the presence of both chloromethyl and ester functional groups. This combination of features makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

CAS No.

80418-57-1

Molecular Formula

C7H12Cl2O2

Molecular Weight

199.07 g/mol

IUPAC Name

chloromethyl 6-chlorohexanoate

InChI

InChI=1S/C7H12Cl2O2/c8-5-3-1-2-4-7(10)11-6-9/h1-6H2

InChI Key

NFZSDYANLAMKQW-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)OCCl)CCCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.